Ethyl 5-aminoindoline-1-carboxylate
Overview
Description
Ethyl 5-aminoindoline-1-carboxylate is an organic compound that is used in various scientific and medical research applications. It is a small molecule that can be synthesized in the laboratory, and is known to have biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
1. Antimicrobial Properties
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative closely related to Ethyl 5-aminoindoline-1-carboxylate, demonstrates antimicrobial activities against various strains of bacteria and fungi. Its structure has been studied for potential applications in addressing microbial resistance (Desai, Bhatt, & Joshi, 2019).
2. Cancer Research
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a compound related to Ethyl 5-aminoindoline-1-carboxylate, has been studied for its potential in mitigating drug resistance in cancer cells. This research is significant in the development of cancer treatments, particularly for drug-resistant strains (Das et al., 2009).
3. Ethylene Biosynthesis
Research into the ethylene-forming enzyme (EFE), which is crucial in plant hormone biosynthesis, has utilized compounds like Ethyl 5-aminoindoline-1-carboxylate. This enzyme plays a key role in the ripening of fruits and senescence of flowers (Hamilton, Bouzayen, & Grierson, 1991).
4. Neuroprotective Properties
ITH4012, a novel tacrine derivative including Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, has shown promise as a neuroprotective agent. Its properties are being explored for potential use in treating neurodegenerative diseases (Orozco et al., 2004).
properties
IUPAC Name |
ethyl 5-amino-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)13-6-5-8-7-9(12)3-4-10(8)13/h3-4,7H,2,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHLNZXGHOVZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-aminoindoline-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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